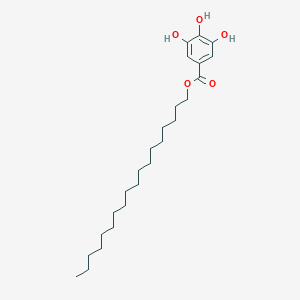

Stearyl gallate

Description

Properties

IUPAC Name |

octadecyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(29)21-19-22(26)24(28)23(27)20-21/h19-20,26-28H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNPAEUKZMBRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145943 | |

| Record name | Stearyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-12-3 | |

| Record name | Stearyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl-3,4,5-trihydroxybenzoat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6740S6023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Antioxidant Mechanism of Stearyl Gallate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl gallate, the ester of stearic acid and gallic acid, is a lipophilic antioxidant of significant interest in the pharmaceutical, food, and cosmetic industries. Its efficacy as a radical scavenger and a modulator of cellular stress responses is attributed to the synergistic interplay between its hydrophilic galloyl head and its lipophilic stearyl tail. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound as an antioxidant, detailing its free-radical scavenging properties, its interaction with cellular membranes, and its putative role in modulating key signaling pathways involved in oxidative stress. This document is intended to serve as a resource for researchers and professionals engaged in the development of novel antioxidant therapies and formulations.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, by neutralizing these ROS, can mitigate oxidative damage and offer therapeutic potential. This compound (Octadecyl 3,4,5-trihydroxybenzoate) is a synthetic antioxidant designed to enhance the lipophilicity of gallic acid, a potent natural antioxidant. This structural modification allows for its effective incorporation into lipid-rich environments such as cell membranes and lipid-based formulations, thereby protecting them from lipid peroxidation.

Physicochemical Properties and Structure-Activity Relationship

The antioxidant activity of this compound is intrinsically linked to its chemical structure. The galloyl moiety, with its three hydroxyl groups, is the primary site of antioxidant activity. The long C18 stearyl chain, on the other hand, dictates its physical properties, particularly its solubility and partitioning in biological systems.

-

Gallic Acid Moiety: The 3,4,5-trihydroxy arrangement on the phenyl ring is crucial for the potent free-radical scavenging activity. The hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

-

Stearyl Chain: The 18-carbon alkyl chain imparts a high degree of lipophilicity to the molecule. This allows this compound to partition effectively into lipid bilayers, positioning the antioxidant galloyl head at the lipid-water interface where lipid peroxidation is initiated.

The structure-activity relationship of alkyl gallates reveals a "cut-off effect" where the antioxidant efficacy in some systems increases with alkyl chain length up to a certain point (around C8-C12) and then decreases. This is often attributed to reduced mobility and steric hindrance of the longer chains, which may impede their interaction with free radicals. While specific data for this compound is limited, its long chain suggests it is most effective in highly lipophilic environments.

Core Antioxidant Mechanisms

The antioxidant action of this compound is multifaceted, involving direct free-radical scavenging and potential modulation of cellular antioxidant defense systems.

Free Radical Scavenging

The primary mechanism of action of this compound is its ability to directly scavenge a variety of ROS, including peroxyl radicals, hydroxyl radicals, and superoxide anions. This is achieved through the donation of a hydrogen atom from one of the hydroxyl groups on the gallic acid moiety to a free radical, thus neutralizing it. The resulting this compound radical is a relatively stable, resonance-stabilized species that is less likely to propagate the radical chain reaction.

The general reaction can be depicted as:

SG-OH + R• → SG-O• + RH

Where:

-

SG-OH represents this compound

-

R• is a free radical

-

SG-O• is the stabilized this compound radical

-

RH is the neutralized radical species

dot

Caption: Free radical scavenging by this compound.

Inhibition of Lipid Peroxidation

Due to its lipophilic nature, this compound is particularly effective at inhibiting lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage. By positioning itself within the lipid bilayer, this compound can intercept lipid peroxyl radicals (LOO•) and break the propagation phase of lipid peroxidation.

dot

Caption: Inhibition of lipid peroxidation chain reaction.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound can be quantified using various in vitro assays. While specific IC50 values for this compound are not widely reported, data from studies on other long-chain alkyl gallates provide valuable insights.

| Assay | Analyte | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Lauryl Gallate (C12) | ~30-50 | Ascorbic Acid | ~25-45 | [General literature values] |

| Myristyl Gallate (C14) | ~40-60 | Trolox | ~40-60 | [General literature values] | |

| ABTS Radical Scavenging | Lauryl Gallate (C12) | ~10-20 | Trolox | ~15-25 | [General literature values] |

| Cetyl Gallate (C16) | ~15-25 | Ascorbic Acid | ~10-20 | [General literature values] | |

| Lipid Peroxidation (TBARS) | Dodecyl Gallate (C12) | Potent Inhibition | α-Tocopherol | - | [1] |

| Tetradecyl Gallate (C14) | 0.06 | - | - | [2] |

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data for lauryl, myristyl, cetyl, and tetradecyl gallate suggest that this compound would also exhibit potent antioxidant activity.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, lipophilic antioxidants like this compound are hypothesized to exert their protective effects by modulating intracellular signaling pathways that regulate the cellular response to oxidative stress. While direct evidence for this compound is emerging, the effects of other polyphenols and lipophilic antioxidants on these pathways provide a strong basis for its proposed mechanisms.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Lipophilic antioxidants may activate the Nrf2 pathway by modifying cysteine residues on Keap1, thereby promoting Nrf2 release and activation.

dot

References

An In-depth Technical Guide to the Physicochemical Properties of Octadecyl Gallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl gallate, also known as stearyl gallate, is an organic compound formed from the esterification of gallic acid and octadecanol.[1] It belongs to the family of alkyl gallates, which are recognized for their significant antioxidant properties. The molecule incorporates a hydrophilic galloyl group, responsible for its free-radical scavenging activity, and a long, lipophilic octadecyl (stearyl) chain. This amphiphilic nature governs its solubility, membrane interactions, and applications. Octadecyl gallate is utilized as an antioxidant and preservative in various industries, including cosmetics, food, and pharmaceuticals, to prevent the oxidative degradation of fats and oils.[2] This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and relevant data.

Chemical Identity and Structure

Octadecyl gallate is structurally defined by a 3,4,5-trihydroxybenzoyl moiety attached to an eighteen-carbon alkyl chain via an ester linkage.

-

IUPAC Name: Octadecyl 3,4,5-trihydroxybenzoate[3]

Physicochemical Properties

The key physicochemical data for octadecyl gallate are summarized in the table below. These properties are crucial for formulation development, understanding its biological transport, and predicting its behavior in various systems.

| Property | Value | Reference(s) |

| Appearance | Off-white to light yellow powder/crystal | [1] |

| Melting Point | 95 °C | [1][6] |

| Boiling Point | 583.0 ± 45.0 °C (Predicted) | [1] |

| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Vapor Pressure | 3.44E-14 mmHg at 25°C | [4] |

| Water Solubility | Insoluble | [1] |

| pKa | 7.93 ± 0.25 (Predicted) | [1] |

| LogP (Octanol/Water) | Not explicitly found, but high due to the long alkyl chain. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and identification of octadecyl gallate.

| Spectroscopy | Key Data / Observations | Reference(s) |

| ¹H NMR | Spectral data is available confirming the presence of aromatic protons from the galloyl group and aliphatic protons from the octadecyl chain. | [7] |

| ¹³C NMR | Data for related gallates show characteristic signals for the carboxyl group, aromatic carbons, and the aliphatic carbons of the alkyl chain. | [8][9] |

| Infrared (IR) | Expected characteristic peaks include O-H stretching (from phenolic groups), C=O stretching (from the ester), C=C stretching (from the aromatic ring), and C-H stretching (from the alkyl chain). | [10][11][12] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Determination of Solubility

The solubility of gallic acid esters can be determined using a static analytical method, followed by quantification with High-Performance Liquid Chromatography (HPLC).

-

Preparation of Saturated Solutions: An excess amount of octadecyl gallate is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. A syringe with a filter (e.g., 0.45 µm) is then used to carefully withdraw an aliquot of the supernatant.

-

Quantification by HPLC: The filtered solution is appropriately diluted and injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. A pre-established calibration curve of known octadecyl gallate concentrations is used to determine the concentration in the saturated solution.

Determination of Melting Point

The melting point is a key indicator of purity and is typically determined using the capillary method.

-

Sample Preparation: A small amount of finely powdered, dry octadecyl gallate is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The temperature is increased at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Determination of pKa

The pKa value, which describes the acidity of the phenolic hydroxyl groups, is critical for understanding the ionization state of the molecule at different pH values. While the provided pKa is a predicted value, it can be determined experimentally.

-

Potentiometric Titration: A solution of octadecyl gallate in a suitable solvent mixture (e.g., water-ethanol) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa is determined from the midpoint of the titration curve.

-

UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of octadecyl gallate is recorded in a series of buffer solutions with varying pH values. The phenolic hydroxyl groups will deprotonate as the pH increases, causing a shift in the absorption maxima. The pKa can be calculated by plotting the absorbance at a specific wavelength against the pH.

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the standard protocol.[13]

-

System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and allowed to pre-saturate each other.

-

Partitioning: A known amount of octadecyl gallate is dissolved in the n-octanol phase. This solution is then mixed with the aqueous phase in a separatory funnel and shaken vigorously to facilitate partitioning between the two phases.

-

Phase Separation and Analysis: The mixture is allowed to stand until the two phases have completely separated. The concentration of octadecyl gallate in one or both phases is then determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for solubility determination.

Caption: Lipophilicity's influence on gallate antioxidant activity.

Caption: Conceptual inhibition of NLRP3 inflammasome by alkyl gallates.

References

- 1. Octadecyl gallate | 10361-12-3 [chemicalbook.com]

- 2. Biodegradable Polyester Materials Containing Gallates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C25H42O5 | CID 473591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Octadecyl gallate | 10361-12-3 [amp.chemicalbook.com]

- 6. Octadecyl gallate | 10361-12-3 [amp.chemicalbook.com]

- 7. Octadecyl gallate(10361-12-3) 1H NMR spectrum [chemicalbook.com]

- 8. Octyl Gallate | C15H22O5 | CID 61253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Infrared Spectroscopy as a Tool to Study the Antioxidant Activity of Polyphenolic Compounds in Isolated Rat Enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Octyl gallate(1034-01-1) IR Spectrum [m.chemicalbook.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Stearyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearyl gallate, an antioxidant ester of stearyl alcohol and gallic acid, in aqueous and organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and cosmetic industries, where this compound is utilized for its ability to prevent oxidation.

Introduction to this compound

This compound (C25H42O5, Molar Mass: 422.6 g/mol ) is a lipophilic compound known for its antioxidant properties.[1][2] Its long stearyl chain makes it particularly suitable for use in fatty and oily matrices. Understanding its solubility is critical for formulation development, ensuring optimal delivery and efficacy. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and outlines a typical workflow for such analyses.

Solubility Data of this compound

The solubility of this compound is markedly different in aqueous versus organic media, a direct consequence of its chemical structure which combines a hydrophilic galloyl head with a long, hydrophobic stearyl tail.

Aqueous Solubility

This compound is consistently reported as being insoluble in water.[3][4][5][6] This is attributed to the dominance of the long, nonpolar stearyl chain. One source provides an estimated water solubility of 0.0001272 mg/L at 25 °C, underscoring its poor affinity for aqueous environments.

Organic Solvent Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, data for this compound in dimethyl sulfoxide (DMSO) and for related, shorter-chain alkyl gallates in various organic solvents can provide valuable insights.

Table 1: Quantitative Solubility Data for this compound and Related Alkyl Gallates

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | 116.67 mg/mL (276.08 mM)[2] |

| Ethyl Gallate | Ethanol | Not Specified | ~30 mg/mL[7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL[7] | |

| Dimethyl Formamide (DMF) | Not Specified | ~30 mg/mL[7] | |

| Propyl Gallate | Ethanol | Not Specified | ~10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~15 mg/mL | |

| Dimethyl Formamide (DMF) | Not Specified | ~20 mg/mL | |

| Octyl Gallate | Ethanol | Not Specified | Freely Soluble[1][8] |

| Ether | Not Specified | Freely Soluble[1][8] | |

| Dodecyl Gallate | Ethanol | Not Specified | Freely Soluble |

| Ether | Not Specified | Freely Soluble |

Note: "Freely Soluble" is a qualitative description and generally implies a solubility of 100 mg/mL or greater.

The data suggests that as the alkyl chain length of the gallate ester increases, its solubility in polar organic solvents like ethanol may decrease, while its solubility in nonpolar and aprotic polar solvents like DMSO remains significant. The high solubility in DMSO is a key piece of data for researchers working with this compound in vitro.

Experimental Protocols for Solubility Determination

For a lipophilic compound like this compound, standard methods for determining solubility need to be meticulously followed to ensure accurate and reproducible results. The following protocols are based on established guidelines such as the OECD Guideline 105 and the widely used shake-flask method.

Shake-Flask Method (for Organic Solvents)

This is the most common and reliable method for determining the equilibrium solubility of a compound.

3.1.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

3.1.2. Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Constant temperature orbital shaker or water bath

-

Thermostatically controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

3.1.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of glass flasks or vials. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to each flask.

-

Equilibration: Seal the flasks and place them in the constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined time (e.g., 24, 48, or 72 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL, g/L, or mol/L.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods like HPLC. It is suitable for solvents in which this compound has a reasonably high solubility.

3.2.1. Principle

A saturated solution is prepared, a known volume of the clear supernatant is carefully transferred to a pre-weighed container, the solvent is evaporated, and the mass of the remaining solute is determined.

3.2.2. Procedure

-

Equilibration: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method.

-

Sampling: After allowing the excess solid to settle, carefully transfer a precise volume of the clear supernatant to a pre-weighed, dry container (e.g., a glass vial).

-

Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Weighing: Once the solvent is fully evaporated and the container has cooled to room temperature, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in water and organic solvents. While it is definitively insoluble in water, its solubility in organic solvents is less well-documented quantitatively, with the exception of DMSO. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound in specific solvent systems relevant to their formulation needs. The continued investigation and publication of quantitative solubility data for this compound in a broader range of pharmaceutically and cosmetically acceptable solvents would be a valuable contribution to the field.

References

- 1. fao.org [fao.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. Octadecyl gallate | 10361-12-3 [amp.chemicalbook.com]

- 5. This compound 10361-12-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound 10361-12-3 | TCI AMERICA [tcichemicals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

Stearyl gallate CAS number and molecular weight.

An In-Depth Technical Guide to Stearyl Gallate

Introduction

This compound, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant and potential antiviral agent. Its elongated alkyl chain enhances its solubility in fats and lipids, making it a subject of interest for applications in food preservation, cosmetics, and pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 10361-12-3 | [1][2][3][4][5][6] |

| Molecular Weight | 422.6 g/mol | [1][2][7] |

| Molecular Formula | C25H42O5 | [1][3][7] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the biological activities of this compound and related alkyl gallates are outlined below.

Synthesis of this compound

A general method for the synthesis of alkyl gallates involves the esterification of gallic acid with the corresponding alcohol.

Procedure for Esterification of Gallic Acid:

-

Dissolve gallic acid (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) at 0°C.

-

Add stearyl alcohol (2 equivalents) and a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (1.5 equivalents).

-

Stir the reaction mixture at 0°C for 1 hour.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) and continue stirring at 0°C for 6 hours, then allow the reaction to warm to room temperature.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether, filter to remove any solid byproducts, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.[3]

Antioxidant Activity Assays

The antioxidant capacity of this compound can be evaluated using several common spectrophotometric methods.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored by a decrease in absorbance.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 1 x 10⁻⁴ M).

-

Prepare various concentrations of this compound in methanol.

-

Mix 1 mL of each this compound solution with 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm against a blank.

-

Calculate the percentage of radical scavenging activity.[8][9]

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Principle: This method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

-

Protocol:

-

Generate the ABTS•+ by reacting a 7 mM ABTS solution with a 4.95 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol to an absorbance of 1.0-1.5 at 734 nm.

-

Add a small volume of the this compound sample to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]

-

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

-

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the this compound sample to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.[8]

-

Antiviral Activity Assay against Herpes Simplex Virus Type 1 (HSV-1)

Plaque Reduction Assay:

-

Principle: This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).

-

Protocol:

-

Seed Vero cells (or another susceptible cell line) in 24-well plates and grow to confluence.

-

Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.

-

Remove the virus inoculum and overlay the cells with fresh medium containing various concentrations of this compound.

-

Incubate the plates for a period that allows for plaque formation (e.g., 24-48 hours).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The percentage of plaque inhibition is calculated relative to an untreated virus control.[4][10]

-

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of this compound with cellular signaling pathways. However, related gallic acid esters have been shown to modulate inflammatory pathways. For instance, methyl gallate has been demonstrated to inhibit the MAPK and NF-κB signaling pathways.[11] Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms, although this requires experimental validation. The antioxidant properties of this compound suggest a potential role in modulating signaling pathways sensitive to the cellular redox state.

Workflow and Diagrams

The following diagram illustrates a general workflow for assessing the antiviral activity of this compound against HSV-1.

Caption: Workflow for Determining the Anti-HSV-1 Activity of this compound.

This diagram outlines the key steps from cell and virus preparation to the final calculation of the half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound is a molecule of significant interest due to its lipophilic nature and antioxidant properties. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate its biological activities. While its direct impact on cellular signaling pathways remains an area for future investigation, its potential as an antioxidant and antiviral agent is evident. Further studies are warranted to elucidate its precise mechanisms of action and to explore its full therapeutic and industrial potential.

References

- 1. Identification and Antioxidant Abilities of Enzymatic-Transesterification (−)-Epigallocatechin-3-O-gallate Stearyl Derivatives in Non-Aqueous Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Inhibition of HSV-1 Binding by EGCG-Stearate" by Valerie Paschalis [digitalcommons.montclair.edu]

- 3. Synthesis and in Vitro Antimalarial Activity of Alkyl Esters Gallate as a Growth Inhibitors of Plasmodium Falciparum : Oriental Journal of Chemistry [orientjchem.org]

- 4. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Evaluation of Gallate Ester Derivatives Used as Promising Antioxidant and Antibacterial Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipophilic Landscape of Long-Chain Alkyl Gallates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl gallates, the esters of gallic acid and various alcohols, are a class of compounds that have garnered significant interest in the pharmaceutical and food industries for their antioxidant, antimicrobial, and antitumor properties.[1][2] The biological activity of these molecules is intrinsically linked to their lipophilicity, a key physicochemical parameter that governs their ability to traverse cell membranes, interact with molecular targets, and distribute within biological systems. This technical guide provides an in-depth exploration of the lipophilicity of long-chain alkyl gallates, presenting quantitative data, detailed experimental protocols for its determination, and a visualization of a key signaling pathway influenced by these compounds.

The lipophilicity of a compound is most commonly expressed as its partition coefficient (P) between an oily and an aqueous phase, typically octanol and water. The logarithm of this value, logP, is a widely accepted measure of lipophilicity. For alkyl gallates, the length of the alkyl chain is a primary determinant of their lipophilic character; as the chain length increases, so does the logP value.[2] This tunable lipophilicity allows for the modulation of their biological activities, a phenomenon often referred to as the "cut-off effect," where a parabolic relationship is observed between alkyl chain length and biological efficacy.

Quantitative Data on the Lipophilicity of Alkyl Gallates

The lipophilicity of a homologous series of n-alkyl gallates has been determined using various methods, including calculation and experimental approaches like reversed-phase high-performance liquid chromatography (RP-HPLC). The following table summarizes the calculated logarithm of the octanol/water partition coefficient (ClogP) for a series of long-chain alkyl gallates, providing a clear comparison of how lipophilicity changes with the elongation of the alkyl chain.

| Alkyl Gallate | Alkyl Chain | ClogP |

| Methyl Gallate | C1 | 1.23 |

| Ethyl Gallate | C2 | 1.76 |

| Propyl Gallate | C3 | 2.29 |

| Butyl Gallate | C4 | 2.82 |

| Pentyl Gallate | C5 | 3.35 |

| Hexyl Gallate | C6 | 3.88 |

| Heptyl Gallate | C7 | 4.41 |

| Octyl Gallate | C8 | 4.94 |

| Nonyl Gallate | C9 | 5.47 |

| Decyl Gallate | C10 | 6.00 |

| Undecyl Gallate | C11 | 6.53 |

| Dodecyl Gallate | C12 | 7.06 |

| Tridecyl Gallate | C13 | 7.59 |

| Tetradecyl Gallate | C14 | 8.12 |

| Pentadecyl Gallate | C15 | 8.65 |

| Hexadecyl Gallate | C16 | 9.18 |

| Heptadecyl Gallate | C17 | 9.71 |

| Octadecyl Gallate | C18 | 10.24 |

Data sourced from Fiuza et al. (2004), where ClogP values were calculated.

Experimental Protocols for Lipophilicity Determination

The experimental determination of logP is crucial for validating calculated values and providing a more accurate representation of a compound's behavior in biological systems. Two common and powerful techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Micellar Electrokinetic Chromatography (MEKC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the indirect determination of logP. The principle lies in the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Workflow for RP-HPLC Determination of logP

Caption: Workflow for logP determination using RP-HPLC.

Detailed Methodology:

-

Preparation of Mobile Phase: A suitable mobile phase, typically a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH), is prepared and degassed. The proportion of the organic modifier is critical and can be adjusted to achieve optimal retention times.

-

Column: A reversed-phase column, such as a C18 or C8 column, is used as the stationary phase.

-

Standard Compounds: A series of standard compounds with well-established logP values are selected. These standards should ideally have a structural similarity to the analytes and cover a range of lipophilicities that bracket the expected logP of the alkyl gallates.

-

Sample Preparation: The alkyl gallate and standard compounds are dissolved in the mobile phase or a compatible solvent to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the gallates show maximum absorbance (around 270-280 nm).

-

Temperature: The column temperature is maintained constant to ensure reproducible retention times.

-

-

Data Analysis:

-

The retention time (t_R) for each compound and the dead time (t_0), determined by injecting a non-retained compound (e.g., uracil), are recorded.

-

The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0.

-

A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.

-

The logP of the alkyl gallate is then determined by interpolating its log k' value on the calibration curve.

-

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that is particularly useful for separating neutral molecules. The separation is based on the differential partitioning of analytes between a pseudo-stationary phase of micelles and the surrounding aqueous buffer.

Workflow for MEKC Determination of Lipophilicity

Caption: Workflow for lipophilicity determination using MEKC.

Detailed Methodology:

-

Running Buffer: A buffer, such as a borate or phosphate buffer, is prepared at a specific pH. A surfactant, most commonly sodium dodecyl sulfate (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC) to form micelles. Organic modifiers like methanol or acetonitrile can be added to the buffer to modulate the separation.

-

Capillary: A fused-silica capillary is used for the separation.

-

Markers: A marker for the electroosmotic flow (EOF) (t_0), such as methanol or acetone, and a marker for the micelle migration time (t_mc), such as Sudan III or IV, are used.

-

Sample Preparation: The alkyl gallate is dissolved in the running buffer.

-

Electrophoretic Conditions:

-

Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.

-

Temperature: The capillary temperature is controlled to ensure reproducible migration times.

-

Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.

-

Detection: On-capillary UV detection is typically used.

-

-

Data Analysis:

-

The migration times of the EOF marker (t_0), the micelle marker (t_mc), and the alkyl gallate (t_R) are determined.

-

The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / (t_0 * (1 - t_R / t_mc)).

-

The logP can then be estimated from the capacity factor using established linear correlations between log k' and logP for a series of reference compounds.

-

Influence of Lipophilicity on Biological Activity: Quorum Sensing Inhibition

The lipophilicity of alkyl gallates plays a crucial role in their ability to interact with and modulate biological systems. One such system is bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa.[3] Alkyl gallates have been shown to interfere with QS signaling, and their efficacy is dependent on the alkyl chain length.[3]

Pseudomonas aeruginosa possesses two main acyl-homoserine lactone (AHL)-based QS systems: the las and rhl systems. The las system, controlled by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-HSL, is at the top of the QS hierarchy and activates the rhl system. The rhl system is regulated by RhlR and its autoinducer C4-HSL.

Alkyl gallates can act as antagonists to the LasR and RhlR receptors, thereby inhibiting the expression of downstream virulence genes. The lipophilicity of the alkyl gallate influences its ability to penetrate the bacterial cell membrane and interact with these intracellular receptors.

Quorum Sensing Inhibition by Alkyl Gallates in P. aeruginosa

Caption: Alkyl gallates inhibit P. aeruginosa quorum sensing by antagonizing LasR and RhlR receptors.

Conclusion

The lipophilicity of long-chain alkyl gallates is a critical determinant of their biological activity. This technical guide has provided a quantitative overview of the relationship between alkyl chain length and lipophilicity, detailed experimental protocols for its accurate determination, and a visual representation of how these compounds can interfere with a key bacterial signaling pathway. For researchers and professionals in drug development, a thorough understanding of the lipophilic properties of alkyl gallates is essential for the rational design of new therapeutic agents with enhanced efficacy and targeted delivery. The methodologies and data presented herein serve as a valuable resource for advancing research in this promising class of compounds.

References

- 1. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of alkyl chain length of gallate on self-association and membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Stearyl Gallate: A Comprehensive Technical Guide to its Biological Activities Beyond Antioxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl gallate, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant traditionally utilized in the food and cosmetic industries. While its capacity to scavenge free radicals is well-documented, a growing body of evidence reveals a diverse range of biological activities that extend far beyond antioxidation. This technical guide provides an in-depth exploration of these non-antioxidant functions, including its anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. By delving into the underlying molecular mechanisms and presenting key quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related long-chain alkyl gallates.

Introduction

Gallic acid and its derivatives have long been recognized for their health-promoting effects. The esterification of gallic acid with long-chain fatty alcohols, such as stearyl alcohol, significantly increases its lipophilicity. This enhanced lipophilicity, as indicated by a higher log P value, allows for greater interaction with cell membranes and may contribute to the diverse biological activities observed. While much of the research has focused on shorter-chain alkyl gallates or the more complex epigallocatechin gallate (EGCG), the unique properties of this compound are of increasing interest for pharmaceutical and biomedical applications. This guide will systematically review the current understanding of this compound's biological functions, moving beyond its established role as an antioxidant.

Anticancer Activities

This compound and other long-chain alkyl gallates have demonstrated significant potential as anticancer agents, primarily through the induction of cytotoxicity and apoptosis in various cancer cell lines.

Cytotoxicity

The cytotoxic effects of alkyl gallates are often dependent on the length of the alkyl chain. Studies have shown that increasing the chain length can enhance cytotoxicity up to a certain point, after which a "cut-off" effect is observed, potentially due to reduced bioavailability or increased self-aggregation.[1]

Data Presentation: Cytotoxicity of Alkyl Gallates against MCF-7 Breast Cancer Cells

| Compound | IC50 (µg/mL) | IC50 (µM) |

| Gallic Acid | 166.90 | 981.0 |

| Methyl Gallate | 113.25 | 614.9 |

| Ethyl Gallate | 130.12 | 656.5 |

| Propyl Gallate | >1000 | >4756.9 |

| Butyl Gallate | >1000 | >4499.5 |

| Isobutyl Gallate | 227.83 | 1025.2 |

| Tert-butyl Gallate | 151.20 | 674.2 |

| Amyl Gallate | >1000 | >4232.1 |

| Isoamyl Gallate | 58.11 | 259.1 |

| Heptyl Gallate | 25.94 | 102.8 |

| Octyl Gallate | 42.34 | 150.0 |

| Dodecyl Gallate | 31.15 (at 24h) | 92.0 |

| Doxorubicin (Control) | 6.58 | 12.1 |

Data for MCF-7 cells sourced from Arsianti et al. (2023). Data for Dodecyl Gallate against MG-63 osteosarcoma cells sourced from Wu et al. (2015).

Induction of Apoptosis

A key mechanism underlying the anticancer activity of long-chain alkyl gallates is the induction of programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.

Signaling Pathway: Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Activities

This compound and its analogs exhibit anti-inflammatory properties by modulating key inflammatory pathways and enzymes.

Inhibition of Inflammatory Mediators

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of gallates are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activities

The antimicrobial properties of alkyl gallates are well-documented, with their efficacy being influenced by the alkyl chain length. Longer chain alkyl gallates, including those structurally similar to this compound, have shown potent activity against a range of bacteria.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Alkyl Gallates

| Compound | Organism | MIC (µg/mL) |

| Gallic Acid | Staphylococcus aureus | >250 |

| Octyl Gallate | Staphylococcus aureus | 31.25 |

| Decyl Gallate | Staphylococcus aureus | 15.6 |

| Dodecyl Gallate | Staphylococcus aureus | 15.6 |

| Gallic Acid | Escherichia coli | >250 |

| Octyl Gallate | Escherichia coli | 125 |

| Decyl Gallate | Escherichia coli | 62.5 |

| Dodecyl Gallate | Escherichia coli | 31.25 |

Data sourced from Kubo et al. (2001).

Enzyme Inhibition

This compound and its analogs have been found to inhibit various enzymes involved in inflammation and other pathological processes.

Lipoxygenase (LOX) Inhibition

Long-chain alkyl gallates are potent inhibitors of soybean lipoxygenase-1, an enzyme involved in the inflammatory cascade. The inhibitory activity is highly dependent on the lipophilicity of the molecule.

Data Presentation: Inhibition of Soybean Lipoxygenase-1 by Alkyl Gallates

| Compound | IC50 (µM) |

| Octyl Gallate | 1.3 |

| Decyl Gallate | 0.25 |

| Dodecyl Gallate | 0.08 |

| Tetradecyl Gallate | 0.06 |

| Hexadecyl Gallate | 0.07 |

Data sourced from Kubo et al. (2004).

Cyclooxygenase (COX) Inhibition

While direct quantitative data for this compound is limited, related compounds have shown inhibitory activity against COX enzymes, which are key targets in anti-inflammatory drug development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assay (MTS Assay)

Experimental Workflow: MTS Assay

Caption: Workflow for determining cytotoxicity using the MTS assay.

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (Soybean Lipoxygenase)

-

Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 8.0), a solution of soybean lipoxygenase, and a substrate solution (e.g., sodium linoleate).

-

Enzyme-Inhibitor Incubation: In a cuvette, mix the buffer, enzyme solution, and various concentrations of this compound. Incubate for a short period (e.g., 10 minutes at 25°C).

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound exhibits a remarkable array of biological activities that extend well beyond its traditional role as an antioxidant. Its demonstrated anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, which are significantly influenced by its long alkyl chain, position it as a promising candidate for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this versatile molecule. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully harness its beneficial effects for human health.

References

A Comprehensive Technical Guide to the Natural Occurrence and Sources of Gallic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence and diverse sources of gallic acid esters. Gallic acid and its ester derivatives are a significant class of polyphenolic compounds that have garnered considerable interest within the scientific community due to their wide-ranging biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This document serves as a core reference for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biochemical pathways and workflows.

Natural Occurrence and Distribution

Gallic acid esters are widely distributed throughout the plant kingdom, where they exist in various forms, from simple esters to complex polymers known as hydrolysable tannins (gallotannins and ellagitannins). These compounds are integral to plant defense mechanisms and contribute to the sensory characteristics of many foods and beverages.

Plant Sources

Gallic acid and its esters are found in numerous plant species, concentrated in various tissues such as leaves, fruits, bark, and seeds. Notable plant families rich in these compounds include Anacardiaceae (e.g., mango, cashew), Myrtaceae (e.g., guava), and Fagaceae (e.g., oak).

Food and Beverage Sources

A significant portion of dietary polyphenol intake comes from the consumption of foods and beverages containing gallic acid and its esters. These contribute to the antioxidant capacity and organoleptic properties of these products. Key dietary sources include:

-

Fruits: Grapes, berries (strawberries, blueberries, blackberries), mangoes, pomegranates, and bananas are rich sources of gallic acid and its derivatives.[1]

-

Nuts: Walnuts, hazelnuts, and cashews contain notable amounts of these compounds.[1]

-

Beverages: Tea (especially green tea) and red wine are well-known for their high concentrations of gallic acid esters, particularly epigallocatechin gallate (EGCG) in tea.

Microbial Sources

Certain microorganisms, particularly fungi of the genera Aspergillus and Penicillium, are capable of producing gallic acid through the enzymatic hydrolysis of tannins.[2][3] This microbial production is a significant area of research for the industrial-scale synthesis of gallic acid.

Quantitative Analysis of Gallic Acid Esters in Natural Sources

The concentration of gallic acid and its esters can vary significantly depending on the plant species, part of the plant, geographical origin, and processing methods. The following tables summarize the quantitative data found in the literature for gallic acid and some of its common esters in various natural sources. It is important to note that while data for gallic acid, methyl gallate, and ethyl gallate are available, quantitative information on the natural occurrence of longer-chain esters like propyl, octyl, and dodecyl gallate is scarce, as these are more commonly known as synthetic food additives.[4][5]

Table 1: Concentration of Gallic Acid in Various Plant Sources

| Plant Source | Part of Plant | Concentration | Reference |

| Phyllanthus emblica | Fruit | 1.79 - 2.18% | [6][7] |

| Terminalia bellerica | Fruit | 0.79 - 1.01% | [7] |

| Terminalia chebula | Fruit | 0.28 - 0.80% | [7] |

| Green Tea (Camellia sinensis) | Leaves | 55 - 155 mg/g (liberated by tannase) | [8] |

| Bearberry (Arctostaphylos uva-ursi) | Leaves (tannin fraction) | 116 - 309 mg/g (liberated by tannase) | [8] |

| Evening Primrose (Oenothera biennis) | - | ~15 mg/g (free gallic acid) | [8] |

| Toona sinensis | Leaves | 0.193 - 1.63 mg/g | [9] |

Table 2: Concentration of Gallic Acid Esters in Various Sources

| Ester | Source | Concentration | Reference |

| Methyl Gallate | Toona sinensis Leaves | 0.169 - 0.872 mg/g | [9] |

| Methyl Gallate | Maple (Acer) Leaves | Present (natural constituent) | [10] |

| Ethyl Gallate | Grape Wine | Found in highest concentration | [11] |

| Ethyl Gallate | Phyllanthus emblica Fruit | Identified in ethyl acetate fraction | [12] |

| Propyl Gallate | Fermented Tamarind By-products | Present | [13] |

| Octyl Gallate | - | Primarily a synthetic additive | [14][15] |

| Dodecyl Gallate | Alchornea glandulosa | Reported presence | [16] |

Biosynthesis of Gallic Acid: The Shikimate Pathway

Gallic acid is synthesized in plants and microorganisms primarily through a branch of the shikimate pathway. This metabolic route is fundamental for the production of aromatic amino acids and a wide array of secondary metabolites. The key enzymatic step involves the dehydrogenation of 3-dehydroshikimate, an intermediate of the shikimate pathway, catalyzed by shikimate dehydrogenase (SDH).[17][18][19][20]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and synthesis of gallic acid esters, intended to be a practical guide for laboratory work.

Extraction of Gallic Acid Esters from Plant Material

This protocol outlines a general procedure for the extraction of gallic acid and its esters from plant samples for subsequent analysis.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, fruits) and grind it into a fine powder. For samples with high-fat content, such as nuts, a pre-extraction with a non-polar solvent like hexane using a Soxhlet apparatus is recommended to remove lipids.[21]

-

Extraction: Macerate the powdered plant material with a suitable solvent. A common solvent system is 80% aqueous acetone or ethanol. The ratio of solvent to sample should be optimized but is typically around 10:1 (v/w). The extraction can be enhanced by sonication or shaking for a defined period (e.g., 1-2 hours) at room temperature.

-

Filtration and Concentration: Filter the extract through cheesecloth or filter paper to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate in a separatory funnel. Gallic acid and its esters will preferentially partition into the ethyl acetate phase. Repeat the extraction several times to ensure complete transfer.

-

Final Preparation: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness. The resulting residue is then reconstituted in a known volume of methanol or the initial mobile phase for chromatographic analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative analysis of gallic acid and its esters.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Formic acid or phosphoric acid in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might be: 0-15 min, 10-60% B; 15-20 min, 60-80% B; 20-22 min, 80-100% B; followed by re-equilibration to initial conditions.[22]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Gallic acid and its esters show strong absorbance around 270-280 nm.

-

Injection Volume: 10-20 µL.

Methodology:

-

Standard Preparation: Prepare a stock solution of gallic acid and each ester standard in methanol. From the stock solutions, prepare a series of calibration standards of known concentrations.

-

Sample Analysis: Inject the prepared sample extracts and the calibration standards into the HPLC system.

-

Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the regression equation of the calibration curve to calculate the concentration of each analyte in the sample.

Microbial Production of Gallic Acid via Fermentation

This protocol describes a method for producing gallic acid from tannic acid using the fungus Aspergillus niger.

Methodology:

-

Microorganism and Inoculum Preparation: Maintain a culture of Aspergillus niger on Potato Dextrose Agar (PDA) slants supplemented with a low concentration of tannic acid (e.g., 0.1%) to induce tannase production. Prepare a spore suspension by washing the surface of a mature slant with sterile water containing a surfactant (e.g., 0.1% Tween 80).

-

Fermentation Medium: Prepare a fermentation medium containing a carbon source (if not solely relying on tannic acid), a nitrogen source (e.g., peptone, yeast extract), mineral salts, and tannic acid as the substrate. The concentration of tannic acid can be optimized but is often in the range of 10-50 g/L.[1][2] Sterilize the medium by autoclaving.

-

Fermentation: Inoculate the sterile fermentation medium with the prepared spore suspension. The fermentation can be carried out in shake flasks or a fermenter. Maintain the temperature (e.g., 30-35°C) and agitation for a specified period (e.g., 48-72 hours). Monitor the pH of the medium, as it tends to decrease during fermentation.

-

Harvesting and Extraction: After the fermentation is complete, harvest the broth and separate the fungal biomass by filtration or centrifugation. The supernatant, which contains the gallic acid, is then collected.

-

Purification: Acidify the supernatant to a low pH (e.g., 2.0) with an acid like HCl to precipitate the gallic acid. The precipitate can be collected by filtration and further purified by recrystallization from hot water.

Enzymatic Synthesis of Gallic Acid Esters

This protocol outlines the synthesis of propyl gallate from gallic acid and propanol using the enzyme tannase.

Methodology:

-

Reaction Setup: In a suitable organic solvent (e.g., a non-polar solvent like hexane or a biphasic system), dissolve gallic acid. Add propanol in a molar excess.

-

Enzyme Addition: Add tannase, either in a free or immobilized form. Immobilized tannase is often preferred for ease of recovery and reuse. The enzyme can be from a microbial source like Aspergillus niger.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with agitation for a period of 24-48 hours. The low water content of the organic solvent system drives the equilibrium towards ester synthesis rather than hydrolysis.[20][23]

-

Monitoring and Purification: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC. Once the reaction has reached completion or equilibrium, remove the enzyme (if immobilized) by filtration. The product, propyl gallate, can be purified from the reaction mixture using techniques such as column chromatography or crystallization.

Conclusion

Gallic acid and its esters are a diverse group of naturally occurring phenolic compounds with significant biological activities. This technical guide has provided a comprehensive overview of their natural sources, quantitative distribution, and biosynthetic pathways. The detailed experimental protocols for extraction, quantification, and synthesis serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to explore the natural occurrence of a broader range of gallic acid esters and to optimize their production through biotechnological methods.

References

- 1. researchgate.net [researchgate.net]

- 2. A new approach to microbial production of gallic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tannase and gallic acid production by Aspergillus niger SWP33 and Penicillium griseoroseum T11 using agricultural wastes under submerged and solid-state fermentation and its application [ejchem.journals.ekb.eg]

- 4. glsciences.com [glsciences.com]

- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 6. Shikimik acid pathway | PPTX [slideshare.net]

- 7. Enzymatic gallic acid esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dodecyl gallate, 1166-52-5 [thegoodscentscompany.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Gallic acid fermentation by metabolically engineered Escherichia coli producing p-hydroxybenzoate hydroxylase from Hylemonella gracilis NS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. laboratuvar.com [laboratuvar.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Two shikimate dehydrogenases, VvSDH3 and VvSDH4, are involved in gallic acid biosynthesis in grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. conference.cusat.ac.in [conference.cusat.ac.in]

- 21. explore.openalex.org [explore.openalex.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Thermal stability and degradation profile of stearyl gallate.

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Stearyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, a fat-soluble antioxidant widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Understanding the thermal behavior of this compound is critical for ensuring product quality, stability, and safety, particularly in applications involving heat treatment.

Physicochemical Properties of this compound

This compound, also known as octadecyl 3,4,5-trihydroxybenzoate, is the ester of stearyl alcohol and gallic acid.[3][4] Its long 18-carbon alkyl chain confers lipophilicity, making it an effective antioxidant in fatty and oily matrices.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C25H42O5 | [2] |

| Molar Mass | 422.6 g/mol | [2] |

| Melting Point | 95°C | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Insoluble in water |

Thermal Stability of this compound

A study on the thermal stability of various gallate esters (ethyl, propyl, octyl, and lauryl gallate) demonstrated that thermal stability increases with the length of the alkyl chain.[5][6] The temperatures at which 20% (T20), 50% (T50), and 90% (T90) weight loss occurred are summarized in Table 2.

Table 2: Thermal Decomposition Temperatures of Alkyl Gallates in an Inert Atmosphere

| Gallate Ester | Alkyl Chain Length | T20 (°C) | T50 (°C) | T90 (°C) | Number of Decomposition Steps | Reference(s) |

| Ethyl Gallate | C2 | 273 | 315 | 451 | 3 | [5][6] |

| Propyl Gallate | C3 | 275 | 315 | 446 | 3 | [5][6] |

| Octyl Gallate | C8 | 315 | 358 | 448 | 2 | [5][6] |

| Lauryl Gallate | C12 | 318 | 365 | 450 | 1 | [5][6] |

| This compound (extrapolated) | C18 | >320 | >370 | >450 | 1 (predicted) | - |

Based on this trend, it can be extrapolated that this compound, with its C18 alkyl chain, possesses even higher thermal stability than lauryl gallate. It is predicted to exhibit a single-step decomposition pattern with a T20 value exceeding 320°C. This high thermal stability makes it suitable for applications requiring processing at elevated temperatures, such as baking and frying.

Degradation Profile of this compound

The degradation of this compound under thermal stress is expected to proceed through the cleavage of the ester bond, followed by the decomposition of the resulting gallic acid and stearyl alcohol.

The primary degradation pathway is likely to involve:

-

Ester Hydrolysis (in the presence of water) or Pyrolysis: Cleavage of the ester linkage to yield gallic acid and stearyl alcohol.

-

Decarboxylation of Gallic Acid: Gallic acid is known to undergo decarboxylation at elevated temperatures to form pyrogallol.

-

Further Decomposition: At very high temperatures, further degradation and oxidation of pyrogallol and stearyl alcohol would occur.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To comprehensively evaluate the thermal stability and degradation profile of this compound, a combination of analytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: Mettler Toledo Thermobalance or equivalent.[5]

-

Sample Weight: 5 mg.[5]

-

Crucible: Open platinum or alumina crucible.

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.[5]

-

Temperature Range: 25 °C to 800 °C.[5]

-

Data Analysis: Record the onset of decomposition, T20, T50, and T90 temperatures, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of this compound.

Methodology:

-

Instrument: DSC analyzer (e.g., TA Instruments, Mettler Toledo).[7]

-

Sample Weight: 2-5 mg.

-

Crucible: Sealed aluminum pans.

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program: Heat from ambient temperature to a temperature above the melting point (e.g., 25 °C to 150 °C).

-

Data Analysis: Determine the peak temperature of the melting endotherm (melting point) and the integrated area of the peak (enthalpy of fusion).

Analysis of Degradation Products

To identify the chemical species formed during the thermal degradation of this compound, techniques that couple a high-temperature decomposition method with a separation and identification system are employed.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile degradation products.

Methodology:

-

Instrument: A pyrolysis unit coupled to a GC/MS system.[8][9]

-

Pyrolysis Mode: Single-shot pyrolysis at a temperature above the main decomposition event observed in TGA (e.g., 400-500 °C). A double-shot analysis can also be performed, with a lower temperature thermal desorption step to analyze any volatile impurities, followed by a high-temperature pyrolysis step.[8]

-

GC Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the degradation products.

-

MS Identification: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).[10]

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the evolved gaseous degradation products in real-time.

Methodology:

-

Instrument: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.[11]

-

TGA Conditions: Follow the TGA protocol outlined in section 4.1.

-

FTIR Analysis: Continuously acquire FTIR spectra of the gases evolved from the TGA furnace.

-

Data Analysis: Correlate the evolution of specific gases (e.g., CO₂, H₂O, carbonyl compounds) with the weight loss events observed in the TGA curve.

Caption: Experimental workflow for thermal stability and degradation analysis.

Conclusion